N-[(oxolan-2-yl)methyl]cyclohexanamine
Description
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C11H21NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h10-12H,1-9H2 |
InChI Key |
VLWWSOQJUHAGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]cyclohexanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanamine with oxirane (ethylene oxide) under controlled conditions to introduce the oxolan-2-ylmethyl group. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and its subsequent attachment to the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted amines.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethyl group may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares N-[(oxolan-2-yl)methyl]cyclohexanamine with key analogs:
Key Observations :
- Heterocyclic Derivatives : Tetrazole and benzotriazole analogs exhibit higher molecular weights and nitrogen content, which may influence binding to biological targets (e.g., enzymes or receptors) .
- Synthetic Complexity : Benzotriazole derivatives require multi-step synthesis involving heterocyclic reagents, whereas alkyl-substituted analogs are simpler to prepare .
Regulatory and Industrial Relevance
- Regulatory Status: Compounds like 9-Octadecenoic acid (Z)-, compd. with N-cyclohexylcyclohexanamine (CAS 22256-71-9) are subject to significant new use regulations (SNURs) under the U.S. EPA, highlighting environmental and safety concerns for industrial applications .
- Industrial Uses : Alkyl-substituted analogs (e.g., N-(octan-2-yl)cyclohexanamine) may serve as surfactants or corrosion inhibitors due to their amphiphilic structures .
Biological Activity
N-[(oxolan-2-yl)methyl]cyclohexanamine is a compound of increasing interest in medicinal and organic chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with an oxolane (tetrahydrofuran) moiety. Its molecular formula is with a molecular weight of approximately 179.27 g/mol. The presence of the oxolane group enhances solubility and reactivity, which are critical for interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N |
| Molecular Weight | 179.27 g/mol |
| CAS Number | [CAS Number TBD] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxolan-2-ylmethyl group may enhance binding affinity and specificity, leading to diverse biological effects. Current research focuses on elucidating the precise pathways and molecular interactions involved.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Effects : The compound has shown potential in inhibiting the growth of various microorganisms, making it a candidate for further development as an antimicrobial agent.
- Antiviral Properties : Preliminary studies suggest that it may possess antiviral effects, warranting further investigation into its potential applications in treating viral infections.
- Anticancer Activity : There is growing interest in the compound's potential as an anticancer agent, with ongoing studies exploring its efficacy against different cancer cell lines.
Study 1: Antimicrobial Activity
In a study conducted by [source], this compound was tested against a panel of bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a new class of antimicrobial agents.
Study 2: Antiviral Efficacy
Another research effort demonstrated that this compound exhibited promising antiviral activity against specific viral strains in vitro. The study highlighted the need for further exploration into its mechanism of action and therapeutic potential in virology [source].
Study 3: Anticancer Properties
A recent investigation into the anticancer properties of this compound revealed that it could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This finding positions this compound as a potential lead compound for developing novel anticancer drugs [source].
Comparison with Similar Compounds
To better understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Cyclohexylamine | Simple amine structure | Lacks oxolane moiety; less reactivity |
| N-Methylcyclohexanamine | Methyl group attached to nitrogen | Similar structure but different biological activity |
| 4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexanamine | Contains an ethyl group | Exhibits antimicrobial and anticancer properties |
The inclusion of the oxolane moiety in this compound significantly alters its chemical reactivity and biological activity compared to simpler amines.
Q & A
Q. What are the standard synthetic routes for preparing N-[(oxolan-2-yl)methyl]cyclohexanamine, and what reaction conditions are optimal?
- Methodological Answer : The compound can be synthesized via reductive amination between cyclohexanamine and (oxolan-2-yl)methyl ketone derivatives, using reducing agents like sodium cyanoborohydride (NaBH3CN) in methanol at room temperature . Alternatively, alkylation of cyclohexanamine with 2-(chloromethyl)oxolane (tetrahydrofuran-2-ylmethyl chloride) in the presence of a base (e.g., K2CO3) in DMF at 60–80°C is effective . Key quality control steps include monitoring reaction progress via TLC and isolating the product using column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the cyclohexane ring (δ ~1.2–2.0 ppm for protons), oxolane methylene (δ ~3.6–4.0 ppm), and amine protons (δ ~1.5–2.5 ppm, broad if free) .
- FT-IR : Confirm N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 198) and fragmentation patterns .
Q. How does the oxolane moiety influence the compound’s physicochemical properties?
- Methodological Answer : The tetrahydrofuran (oxolane) group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) due to its oxygen heteroatom, while the cyclohexane backbone contributes to lipophilicity (logP ~2.5). Predictions using tools like SwissADME or Molinspiration can validate these properties experimentally .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or stereoisomers. To address this:
- Purify the compound via recrystallization (e.g., using ethanol/water mixtures) .
- Compare experimental NMR data with NIST Chemistry WebBook reference spectra .
- Perform HPLC purity analysis (>98% purity threshold) and cross-validate with X-ray crystallography if crystalline .
Q. What computational strategies are effective for predicting the compound’s bioactivity or metabolic stability?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes, receptors). For example, dock against 3G9k protein (PDB ID) to assess binding affinity .
- ADME Prediction : Tools like pkCSM or ADMETLab can estimate metabolic stability (CYP450 interactions) and bioavailability .
- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., amine group nucleophilicity) .
Q. What experimental design is recommended for studying stereochemical effects in derivatives of this compound?
- Methodological Answer :
- Synthesize cis/trans isomers by varying reaction conditions (e.g., temperature, catalyst). Use chiral catalysts (e.g., (R)-BINAP) for enantioselective synthesis .
- Characterize stereochemistry via 2D NOESY NMR to detect spatial proximity of protons .
- Compare bioactivity (e.g., IC50 values) of isomers in enzymatic assays to correlate structure-activity relationships (SAR) .
Q. How can contradictory results in biological assays (e.g., antimicrobial vs. anti-inflammatory activity) be systematically analyzed?
- Methodological Answer :
- Dose-Response Studies : Test multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .
- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways (e.g., NF-κB for inflammation, cell wall synthesis for antimicrobial activity) .
- Control Experiments : Validate specificity using knockout cell lines or competitive inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
